N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
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Overview
Description
2-CHLORO-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-4-NITROBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-4-NITROBENZOHYDRAZIDE typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium ethoxide, potassium thiolate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-4-NITROBENZOHYDRAZIDE depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzoic acid: A precursor in the synthesis of the target compound.
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide: Another precursor used in the synthesis.
4-Nitrobenzohydrazide: A structurally related compound with similar chemical properties.
Uniqueness
2-CHLORO-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-4-NITROBENZOHYDRAZIDE is unique due to the presence of both nitro and chloro functional groups, which confer distinct reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various scientific research applications.
Properties
Molecular Formula |
C12H9ClN6O6 |
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Molecular Weight |
368.69 g/mol |
IUPAC Name |
N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H9ClN6O6/c1-17-5-9(19(24)25)10(16-17)12(21)15-14-11(20)7-3-2-6(18(22)23)4-8(7)13/h2-5H,1H3,(H,14,20)(H,15,21) |
InChI Key |
FIEPATZCLFAOOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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